
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’,3’-didehydro modification is introduced by dehydrating the 2’ and 3’ positions. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Deoxygenation: The 3’-deoxy modification is introduced by reducing the 3’-hydroxyl group. This can be done using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).
Functionalization: The alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- group is introduced through a series of coupling reactions, typically involving amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 7-oxo group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the double bond between the 2’ and 3’ positions, converting it back to a single bond.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with a single bond between the 2’ and 3’ positions.
Substitution: Various substituted analogs with different functional groups replacing the amino groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its structural similarity to thymidine allows it to be incorporated into DNA, where it can act as a chain terminator, inhibiting DNA polymerase activity.
Medicine
Medically, this compound has potential as an antiviral agent. Its ability to inhibit reverse transcriptase makes it a candidate for the treatment of viral infections such as HIV. It is also being investigated for its potential in cancer therapy, where it can interfere with the replication of rapidly dividing cancer cells.
Industry
In the industrial sector, this compound can be used in the production of diagnostic reagents and as a precursor for the synthesis of other biologically active molecules.
作用机制
The primary mechanism of action of this compound involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator due to the absence of the 3’-hydroxyl group, which is necessary for the formation of the phosphodiester bond between nucleotides. This inhibition of DNA synthesis can lead to the death of rapidly dividing cells, such as viruses or cancer cells.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used as an antiviral agent.
3’-Azido-3’-deoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Similar in structure and function, used as an antiretroviral drug.
Uniqueness
What sets Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)- apart is its unique functionalization, which imparts additional biological activity and specificity. The presence of the imidazo(1,5-b)pyridazin-2-yl group, in particular, may enhance its binding affinity to specific molecular targets, making it a more potent inhibitor of viral replication or cancer cell proliferation.
This compound’s unique structure and diverse applications make it a valuable tool in scientific research and a promising candidate for therapeutic development.
属性
CAS 编号 |
210469-32-2 |
|---|---|
分子式 |
C40H55N7O5 |
分子量 |
713.9 g/mol |
IUPAC 名称 |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C40H55N7O5/c1-30-34-22-23-36(45-47(34)37(43-30)20-14-7-6-13-19-35(49)31-17-11-10-12-18-31)42-26-16-9-5-3-2-4-8-15-25-41-27-32-28-46(40(51)44-39(32)50)38-24-21-33(29-48)52-38/h10-12,17-18,21-24,28,33,38,41,48H,2-9,13-16,19-20,25-27,29H2,1H3,(H,42,45)(H,44,50,51)/t33-,38+/m0/s1 |
InChI 键 |
HTWVWTCFQZOXJF-MLZZNZMKSA-N |
手性 SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
规范 SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

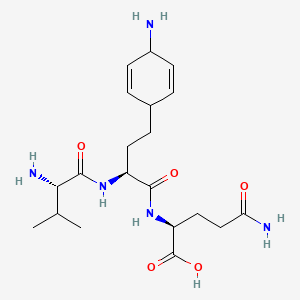
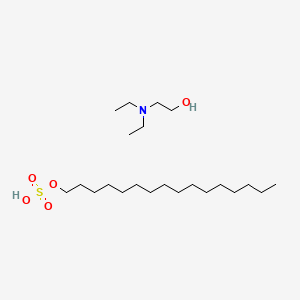
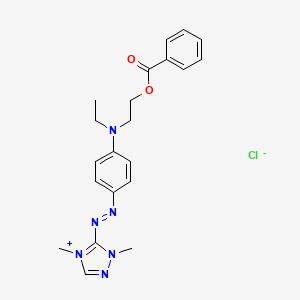
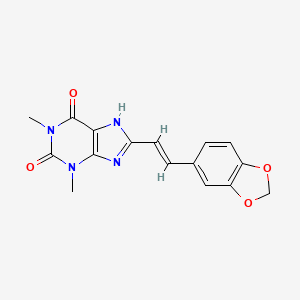
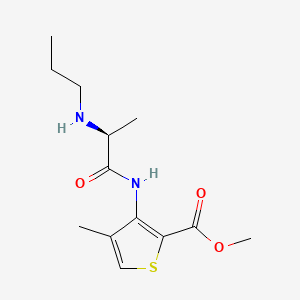
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

